2-amino-N-(3-methylphenyl)benzamide

説明

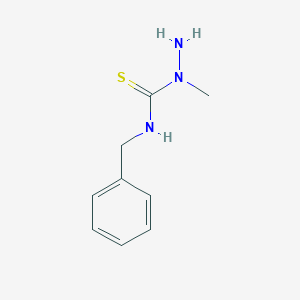

The compound "2-amino-N-(3-methylphenyl)benzamide" is a derivative of benzamide, which is a class of compounds characterized by an amide functional group attached to a benzene ring. Benzamides are known for their diverse range of biological activities and applications in medicinal chemistry. The specific structure of "2-amino-N-(3-methylphenyl)benzamide" suggests the presence of an amino group at the second position and a 3-methylphenyl group as a substituent on the nitrogen atom of the amide group.

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. For instance, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives are synthesized via a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, yielding high yields and simple workup procedures . Similarly, N-(1-amino-2,2-dichloroethyl)benzamides are synthesized through reactions with primary or secondary alkylamines, or via nucleophilic substitution followed by electrochemical reduction for arylamines or ammonia . These methods highlight the versatility and efficiency of synthesizing benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, indicating a triclinic system with specific lattice constants, and DFT calculations provided insights into the molecular geometry and vibrational frequencies . Another study on 3-acetoxy-2-methyl-N-(phenyl)benzamide and its 4-methylphenyl counterpart revealed their crystallization systems and the presence of intramolecular and intermolecular hydrogen bonds and C-H…π interactions .

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the bond distances and electron density distribution, as seen in 2-amino-N-(2-hydroxyphenyl)benzamide, where the amide nitrogen atom exhibits delocalized electron density . Additionally, the synthesis of N-(4-methylphenyl)-2-(3-nitrobenzamido) benzamide involves a ring-opening reaction, demonstrating the potential for benzamide derivatives to participate in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be characterized using spectroscopic techniques and theoretical calculations. For example, FTIR, NMR, and X-ray diffraction analyses provide insights into the characteristic amide bonds and the supramolecular structures of the compounds . DFT calculations and Hirshfeld surface analysis can further elucidate the electronic properties, such as HOMO-LUMO energies, and the intermolecular interactions that contribute to the crystal packing structure .

科学的研究の応用

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

“2-amino-N-(3-methylphenyl)benzamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .

Methods of Application or Experimental Procedures

A continuous flow microreactor system was developed to synthesize “2-amino-N-(3-methylphenyl)benzamide” and determine intrinsic reaction kinetics parameters . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model was used to optimize reaction conditions .

Results or Outcomes

The compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

Antioxidant and Antibacterial Activities

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Benzamides, including “2-amino-N-(3-methylphenyl)benzamide”, have been widely used in medical, industrial, biological and potential drug industries . They show properties such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Methods of Application or Experimental Procedures

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Results or Outcomes

Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Computational Fluid Dynamics

Specific Scientific Field

This application falls under the field of Chemical Engineering .

Summary of the Application

“2-amino-N-(3-methylphenyl)benzamide” is an intermediate product for the production of several medicines . Microreactor technology is a new concept for the continuous synthesis of chemicals .

Methods of Application or Experimental Procedures

The computational fluid dynamics method was used to simulate the flow synthesis of "2-amino-N-(3-methylphenyl)benzamide" .

Results or Outcomes

The simulation results were not provided in the source .

Synthesis of Sulphonamide Analogues

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

“2-amino-N-(3-methylphenyl)benzamide” is used in the synthesis of sulphonamide analogues .

Methods of Application or Experimental Procedures

3-(Chlorosulphonyl)-benzoic acid, obtained through chlorosulphonation of benzoic acid, was reacted with different amine derivatives to obtain various sulphonamide analogues . These were then reacted with SO2Cl followed by reaction with 2-aminobenzimidazole to synthesize the desired compounds .

Results or Outcomes

The desired compounds were synthesized in good yield .

Drug Discovery

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

“2-amino-N-(3-methylphenyl)benzamide” has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates . It has been used in drug discovery .

Methods of Application or Experimental Procedures

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

Results or Outcomes

The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Industrial Applications

Specific Scientific Field

This application falls under the field of Industrial Chemistry .

Summary of the Application

Amide compounds, including “2-amino-N-(3-methylphenyl)benzamide”, have been widely used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not provided in the source .

Results or Outcomes

The specific results or outcomes were not provided in the source .

Safety And Hazards

特性

IUPAC Name |

2-amino-N-(3-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUXETNDOIBMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368767 | |

| Record name | 2-amino-N-(3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3-methylphenyl)benzamide | |

CAS RN |

22312-62-5 | |

| Record name | 2-Amino-N-(3-methylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22312-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-N-(3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1271281.png)

![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1271298.png)

![3-amino-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271303.png)

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)